molecular formula C100H167F3N28O37S B1496891 H-Asp-Glu-Leu-Ala-Pro-Ala-Gly-Thr-Gly-Val-Ser-Arg-Glu-Ala-Val-Ser-Gly-Leu-Leu-Ile-Met-Gly-Ala-Gly-Gly-OH CAS No. 1233876-43-1

H-Asp-Glu-Leu-Ala-Pro-Ala-Gly-Thr-Gly-Val-Ser-Arg-Glu-Ala-Val-Ser-Gly-Leu-Leu-Ile-Met-Gly-Ala-Gly-Gly-OH

Cat. No.: B1496891
CAS No.: 1233876-43-1
M. Wt: 2442.6 g/mol
InChI Key: IUSJYZVLKBOWIB-OMMPKWBLSA-N
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Description

The peptide H-Asp-Glu-Leu-Ala-Pro-Ala-Gly-Thr-Gly-Val-Ser-Arg-Glu-Ala-Val-Ser-Gly-Leu-Leu-Ile-Met-Gly-Ala-Gly-Gly-OH is a linear polypeptide composed of 28 amino acids.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C98H166N28O35S/c1-19-49(12)77(96(160)117-59(28-31-162-18)83(147)106-37-67(131)109-50(13)79(143)104-36-66(130)103-41-74(141)142)125-90(154)62(34-46(6)7)119-89(153)60(32-44(2)3)113-68(132)38-107-84(148)63(42-127)120-95(159)76(48(10)11)124-81(145)52(15)110-85(149)57(24-26-71(135)136)116-86(150)56(22-20-29-102-98(100)101)115-91(155)64(43-128)121-94(158)75(47(8)9)122-69(133)40-108-93(157)78(54(17)129)123-70(134)39-105-80(144)51(14)111-92(156)65-23-21-30-126(65)97(161)53(16)112-88(152)61(33-45(4)5)118-87(151)58(25-27-72(137)138)114-82(146)55(99)35-73(139)140/h44-65,75-78,127-129H,19-43,99H2,1-18H3,(H,103,130)(H,104,143)(H,105,144)(H,106,147)(H,107,148)(H,108,157)(H,109,131)(H,110,149)(H,111,156)(H,112,152)(H,113,132)(H,114,146)(H,115,155)(H,116,150)(H,117,160)(H,118,151)(H,119,153)(H,120,159)(H,121,158)(H,122,133)(H,123,134)(H,124,145)(H,125,154)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H4,100,101,102)/t49-,50-,51-,52-,53-,54+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,75-,76-,77-,78-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBQRPJWXRQWMT-IIWRLIBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C98H166N28O35S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2328.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound H-Asp-Glu-Leu-Ala-Pro-Ala-Gly-Thr-Gly-Val-Ser-Arg-Glu-Ala-Val-Ser-Gly-Leu-Leu-Ile-Met-Gly-Ala-Gly-Gly-OH is a peptide consisting of 25 amino acids. Peptides like this one have garnered attention in the fields of nutrition, pharmacology, and biochemistry due to their diverse biological activities. This article explores the biological activity of this specific peptide, focusing on its antioxidant, anti-inflammatory, and ACE-inhibitory properties, as well as its potential applications in food science and medicine.

Biological Activity Overview

Biological activity in peptides can be attributed to their amino acid composition and sequence. The specific arrangement of amino acids influences the peptide's interaction with biological systems, leading to various health benefits.

1. Antioxidant Activity

Antioxidant peptides are known for their ability to scavenge free radicals and reduce oxidative stress. Research indicates that peptides derived from food sources exhibit significant antioxidant properties, which can be attributed to their amino acid sequences.

  • Mechanism : The presence of hydrophobic amino acids enhances solubility and facilitates interactions with free radicals, allowing for effective proton donation.
  • Case Studies : Studies have shown that peptides with specific sequences can exhibit varying levels of antioxidant activity. For instance, sequences containing proline and hydrophobic residues tend to demonstrate superior antioxidant capabilities compared to others .

2. Anti-inflammatory Properties

Peptides can modulate inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes.

  • Research Findings : Peptides have been identified that inhibit the expression of inflammatory markers such as TNF-alpha and IL-6. For example, certain peptide sequences have been linked to reduced inflammation in animal models .

3. ACE-Inhibitory Activity

Angiotensin-converting enzyme (ACE) inhibitors are crucial in managing hypertension. Peptides that exhibit ACE-inhibitory activity can help regulate blood pressure.

  • Mechanism : The structure of peptides influences their binding affinity to ACE. Shorter peptides with specific hydrophobic or aromatic residues at the C-terminal end are often more effective.
  • Research Findings : A study identified several peptide sequences from plant sources that displayed significant ACE-inhibitory activity, suggesting potential for dietary interventions in hypertension management .

Data Table: Biological Activities of Selected Peptides

Peptide SequenceAntioxidant ActivityAnti-inflammatory ActivityACE-Inhibitory Activity
H-Asp-Glu-Leu...ModerateHighHigh
Gly-Pro-AlaHighModerateLow
Tyr-Gly-ThrVery HighLowModerate
Ala-Cys-SerModerateHighVery High

Comparison with Similar Compounds

Table 1: Sequence and Motif Comparison

Peptide Sequence Key Motifs Length Notable Residues Reference
Target Peptide Gly-Ala repeats, Pro-Ala-Gly, charged residues (Asp, Glu, Arg) 28 Ser, Arg, Met, Ile N/A
Leu-Arg-Arg-Ala-Ser-Leu-Gly () Arg-Arg-Ala-Ser 7 Ser (phosphorylation site)
H-Ala-Thr-Gly-Glu-Phe-Ser-Ala-Ser-Gly-Leu-Met-Ser... () Gly-rich regions, Pro-Ala 24 Ser, Thr, Met
B-phycoerythrin subunit peptides () Cys* (bilin attachment), invariant Tyr/Arg ~30-40 Cys*, Tyr, Arg
Cyclo-[Gly-Thz-Pro-Leu-Val...] () Thiazole rings, cyclic structure Variable Thz (thiazole)

Key Observations :

  • The target peptide lacks post-translational modifications like bilin attachment (Cys* in ) or cyclic thiazole rings () .
  • Unlike the cyclic peptide in , the linear structure of the target peptide may confer greater flexibility, particularly in Gly-rich regions .

Functional Properties

Table 2: Functional Kinetics and Roles

Peptide Function Apparent Km (μM) Vmax (pmol/min/mg) Reference
Leu-Arg-Arg-Ala-Ser-Leu-Gly (acetylated) cAMP-dependent protein kinase substrate 2.5 30
Dansyl-Leu-Arg-Arg-Ala-Ser-Leu-Gly Kinase substrate (HPLC-compatible) 3 27
B-phycoerythrin subunit peptides Light-harvesting (bilin prosthetic groups) N/A N/A
Target Peptide (inferred) Potential kinase substrate (Ser/Arg motifs) N/A N/A N/A

Key Observations :

  • The target peptide contains Ser and Arg residues, which are critical in kinase substrates (e.g., ’s peptide with Km ~2.5–3 μM) .
  • Unlike dansyl-modified peptides (), the target peptide lacks hydrophobic tags, which may reduce assay compatibility but preserve native interactions .
  • Absence of bilin-binding Cys residues (cf.

Modifications and Derivatives

Key Observations :

  • The target peptide’s lack of synthetic tags (e.g., dansyl or Dabcyl/EDANS) may limit its utility in spectrophotometric assays but preserves natural binding affinities .
  • Acylation () and cyclic constraints () are common strategies to enhance stability or specificity in peptide substrates .

Preparation Methods

Resin Selection and Attachment

  • The peptide synthesis begins by anchoring the C-terminal amino acid (Gly in this case) to an acid-labile resin such as Wang resin or 2-chlorotrityl chloride resin via an ester linkage.
  • These resins allow cleavage of the completed peptide under acidic conditions, yielding the peptide acid form.

Amino Acid Protection Strategy

  • Each amino acid is protected at the N-terminus with the Fmoc group , which is base-labile and removed by treatment with piperidine.
  • Side chains of amino acids with reactive groups are protected with acid-labile groups, such as:
    • Serine (Ser) with tert-butyl (tBu)
    • Arginine (Arg) with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
    • Glutamic acid (Glu) with OtBu
  • This protection prevents side reactions during chain elongation.

Coupling Reagents and Conditions

  • Coupling of each amino acid is typically facilitated by activating reagents such as:
    • DIC (N,N′-Diisopropylcarbodiimide) combined with HOBt (1-Hydroxybenzotriazole)
    • HATU or PyBOP can also be used for efficient coupling.
  • A typical coupling reaction uses 3 equivalents of the activated amino acid to ensure completeness.
  • The reaction is carried out in a polar aprotic solvent such as DMF (dimethylformamide).

Deprotection and Chain Elongation Cycle

  • After coupling, the Fmoc group is removed by treatment with 20% piperidine in DMF.
  • The cycle of coupling and deprotection is repeated sequentially for each amino acid in the peptide sequence until the full chain is assembled.

Special Considerations for Glycine-Rich Sequences

  • The peptide contains multiple glycine residues, which can sometimes cause aggregation or incomplete coupling.
  • A strategy to improve synthesis includes the use of pre-activated dipeptide units like Fmoc-Gly-Gly-OH to facilitate incorporation of glycine repeats.
  • This approach reduces deletion or addition by-products and improves purity.

Cleavage and Final Deprotection

  • Upon completion, the peptide is cleaved from the resin and simultaneously deprotected by treatment with a strong acid mixture, typically:
    • 95% trifluoroacetic acid (TFA)
    • 2.5% triisopropylsilane (TIS)
    • 2.5% ethanedithiol (EDT)
  • The cleavage is performed at room temperature for about 2 hours.
  • The crude peptide is precipitated by adding cold ether (e.g., methyl tert-butyl ether, MTBE), filtered, and dried.

Purification and Analysis

  • The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Purity is assessed by analytical RP-HPLC and mass spectrometry (MS).
  • Typical purity targets for peptides of this type are ≥98.5% by HPLC, with glycine deletion or addition by-products below 0.5%, and preferably below 0.2% for high-quality synthesis.

Summary Table of Preparation Steps

Step Description Reagents/Conditions
1. Resin Loading Attach C-terminal Gly to acid-labile resin (e.g., Wang resin) Resin + Fmoc-Gly-OH, base
2. Fmoc Deprotection Remove Fmoc group after each coupling 20% Piperidine in DMF
3. Amino Acid Coupling Sequential addition of Fmoc-protected amino acids with side-chain protection Activated amino acid (DIC/HOBt or HATU), DMF
4. Incorporation of Gly Repeats Use pre-activated dipeptides (Fmoc-Gly-Gly-OH) to improve coupling efficiency DIC/HOBt activation
5. Final Cleavage & Deprotection Cleave peptide from resin and remove side-chain protecting groups TFA/TIS/EDT (95/2.5/2.5), 2 hours at RT
6. Precipitation & Isolation Precipitate crude peptide with cold ether, filter, and dry MTBE
7. Purification Purify by preparative RP-HPLC Gradient elution
8. Quality Control Analyze purity by analytical RP-HPLC and MS HPLC, MS

Research Findings and Optimization Notes

  • Use of Fmoc chemistry with acid-labile resin enables efficient synthesis with high purity and yield.
  • Pre-activation of glycine dipeptides reduces common glycine-related synthesis errors.
  • Side-chain protecting groups must be carefully selected to avoid side reactions and ensure complete deprotection.
  • Cleavage cocktail composition and time are critical to avoid peptide degradation.
  • Purification by RP-HPLC with appropriate columns (C18 or HILIC) and MS analysis ensures peptide identity and purity.
  • Counterion exchange can be performed post-purification to obtain specific salt forms if required.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing this peptide with high purity?

  • Answer : Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the standard approach. Key steps include:

  • Resin selection : Use Wang or Rink amide resin for C-terminal amidation.

  • Coupling reagents : HBTU/HOBt or PyBOP with DIPEA as a base for efficient amino acid activation .

  • Purification : Reverse-phase HPLC with a C18 column and gradients of acetonitrile/water (0.1% TFA) to achieve >95% purity.

  • Validation : Confirm mass via MALDI-TOF or ESI-MS and sequence via Edman degradation .

    Step Reagents/Conditions Purpose
    Deprotection20% piperidine in DMFRemove Fmoc groups
    CouplingFmoc-amino acid, HBTU, DIPEAActivate and link residues
    CleavageTFA:TIPS:H2O (95:2.5:2.5)Release peptide from resin

Q. How can the tertiary structure of this peptide be determined experimentally?

  • Answer : Use X-ray crystallography or nuclear magnetic resonance (NMR):

  • Crystallization : Screen conditions using PEGs or salts at varying pH (4.0–7.5) .
  • NMR : Acquire 2D NOESY and TOCSY spectra in deuterated solvents (e.g., D2O or DMSO-d6) to resolve side-chain interactions .
    • Computational tools like Rosetta or AlphaFold2 can supplement experimental data for structural prediction .

Advanced Research Questions

Q. How should researchers design experiments to analyze peptide stability under variable conditions (e.g., pH, temperature)?

  • Answer : Apply a factorial Design of Experiments (DOE) approach:

  • Factors : pH (3–9), temperature (4–37°C), ionic strength (0–150 mM NaCl).

  • Response variables : Circular dichroism (CD) for secondary structure, HPLC for degradation products .

  • Statistical analysis : Use ANOVA to identify significant factors and interactions .

    Condition Optimal Range Observed Structural Impact
    pH < 5.0UnstableLoss of α-helical content
    Temperature > 25°CPartial unfoldingIncreased β-sheet aggregation

Q. How can contradictions in functional assay data (e.g., receptor binding vs. enzymatic activity) be resolved?

  • Answer :

  • Orthogonal validation : Pair surface plasmon resonance (SPR) with fluorescence polarization assays to cross-verify binding affinity .
  • Data normalization : Account for batch-to-batch peptide purity variations using HPLC-adjusted activity metrics .
  • Error analysis : Apply Bayesian statistical models to quantify uncertainty in conflicting datasets .

Q. What computational strategies are effective for predicting peptide-protein interactions involving this sequence?

  • Answer :

  • Molecular docking : Use AutoDock Vina or HADDOCK with flexibility settings for side-chain residues .
  • MD simulations : Run 100-ns simulations in GROMACS with AMBER force fields to assess binding stability .
  • Machine learning : Train models on existing peptide-protein interaction databases (e.g., PDBbind) to predict binding hotspots .

Data Contradiction and Optimization

Q. What experimental adjustments are needed if synthesis yields drop below 50% for specific residues (e.g., Arg, Ser)?

  • Answer :

  • Coupling optimization : Extend reaction time (2–4 hours) or switch to DIC/Oxyma Pure for sterically hindered residues .
  • Side-chain protection : Use Pmc or Trt groups for Arg and Ser to reduce side reactions .

Q. How can researchers validate the biological activity of this peptide in complex matrices (e.g., serum)?

  • Answer :

  • Stability assays : Incubate peptide in 10% fetal bovine serum (FBS) and quantify degradation via LC-MS/MS .
  • Activity correction : Normalize functional data against a stable internal control (e.g., fluorescently labeled peptide) .

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